molecular formula C13H21NO3 B2851294 Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 637301-17-8

Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2851294
CAS No.: 637301-17-8
M. Wt: 239.315
InChI Key: BZDUCVSSUFQWCA-UHFFFAOYSA-N
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Description

Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with the molecular formula C13H21NO3. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its interesting biological activities and is a core structure in the family of tropane alkaloids .

Scientific Research Applications

Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

Safety and Hazards

The safety information for Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the stereochemical control and purity required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Tert-butyl 8-carboxy-3-azabicyclo[3.2.1]octane-3-carboxylate.

    Reduction: Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(7-14)11(9)8-15/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDUCVSSUFQWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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